Ethyl 2-((5-fluorothiophene)-2-sulfonamido)benzoate
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Overview
Description
ETHYL 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE is a complex organic compound that features a benzoate ester linked to a sulfonamide group, which is further substituted with a fluorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Fluorinated Thiophene: The initial step involves the synthesis of 5-fluoro-2-thiophenesulfonyl chloride. This can be achieved through the fluorination of thiophene followed by sulfonylation.
Coupling with Aminobenzoate: The sulfonyl chloride is then reacted with ethyl 2-aminobenzoate under basic conditions to form the sulfonamide linkage. Common bases used include triethylamine or pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can interact with enzymes that have sulfonamide-sensitive active sites, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways that involve sulfonamide-sensitive enzymes, leading to a disruption of normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(5-Fluoro-2-thienyl)sulfonyl]amino}benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-{[(5-Chloro-2-thienyl)sulfonyl]amino}benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
ETHYL 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}BENZOATE is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C13H12FNO4S2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H12FNO4S2/c1-2-19-13(16)9-5-3-4-6-10(9)15-21(17,18)12-8-7-11(14)20-12/h3-8,15H,2H2,1H3 |
InChI Key |
RWILOQSBJXPBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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